2-(Trifluoromethyl)thioxanthen-9-one

Descripción

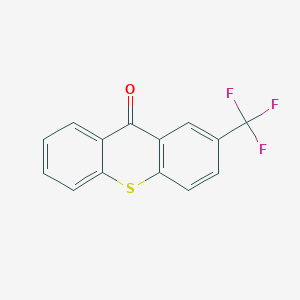

2-(Trifluoromethyl)thioxanthen-9-one (CAS 1693-28-3) is a fluorinated heterocyclic compound with the molecular formula C₁₄H₇F₃OS and a molecular weight of 280.26 g/mol. It features a thioxanthene core substituted with a trifluoromethyl (-CF₃) group at the 2-position and a ketone at the 9-position. This compound is a versatile building block in organic synthesis, particularly in photoredox catalysis and materials science, such as circularly polarized luminescence (CPL) in OLEDs. Its ketone group enables nucleophilic reactions, while the sulfide moiety can be oxidized to sulfone for bandgap tuning .

| Property | Value |

|---|---|

| Melting Point | 147–151 °C |

| Density | 1.433 g/cm³ |

| Molecular Weight | 280.26 g/mol |

| Purity | >98% |

| Key Applications | Photoredox catalysts, OLEDs |

Structure

2D Structure

Propiedades

IUPAC Name |

2-(trifluoromethyl)thioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3OS/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWRXGDGZGIHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168689 | |

| Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693-28-3 | |

| Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1693-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Trifluoromethyl)thioxanthen-9-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4R9HK2QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism

-

Lithiation : A preformed thioxanthen-9-one derivative undergoes deprotonation at the 2-position using a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.

-

Trifluoromethylation : The lithiated intermediate reacts with trifluoromethylating agents (e.g., trifluoromethyl iodide or Umemoto’s reagent) to install the CF₃ group.

-

Quenching and Isolation : The reaction is quenched with aqueous ammonium chloride, followed by extraction with dichloromethane and purification via recrystallization.

Key Parameters:

-

Yield : 70–75% (laboratory scale).

-

Purity : >95% after recrystallization.

Cyclization via Intramolecular Friedel-Crafts Acylation

An alternative route involves constructing the thioxanthene core through intramolecular cyclization. This method is particularly effective for generating the tricyclic structure in high yield.

Synthetic Steps

-

Precursor Synthesis : A suitably substituted benzophenone derivative (e.g., 2-mercaptobenzoic acid) is reacted with p-mesyl benzotrifluoride in the presence of a base such as potassium hydroxide.

-

Cyclization : The intermediate undergoes Friedel-Crafts acylation catalyzed by Lewis acids (e.g., AlCl₃) at 80–100°C, forming the thioxanthen-9-one skeleton.

-

Dehydration : Concentrated sulfuric acid or polyphosphoric acid (PPA) is used to dehydrate the intermediate, yielding the final product.

Key Parameters:

Industrial-Scale Production and Optimization

Industrial methods prioritize cost efficiency, scalability, and high purity. A patented two-step process exemplifies this approach:

Step 1: Condensation Reaction

Step 2: Cyclodehydration

Industrial Performance Metrics:

Comparative Analysis of Synthetic Routes

The table below contrasts the three primary methods:

| Method | Advantages | Limitations | Yield | Purity |

|---|---|---|---|---|

| Organolithium | High regioselectivity | Low-temperature sensitivity | 70–75% | >95% |

| Friedel-Crafts | Scalability | Requires strong acids | 85–87% | >98% |

| Industrial (Two-Step) | Cost-effective | Multi-step purification | 85–90% | >98% |

Quality Control and Characterization

Post-synthesis analysis ensures compliance with pharmaceutical and industrial standards:

Análisis De Reacciones Químicas

Oxidation of the Sulfide Group

The sulfide moiety undergoes oxidation to form sulfone derivatives, a critical modification for tuning electronic properties in optoelectronic applications.

Mechanism :

-

A two-electron oxidation process converts the sulfide (-S-) to sulfone (-SO₂-) via intermediate sulfoxide formation.

-

The trifluoromethyl group enhances oxidative stability due to its electron-withdrawing nature .

Nucleophilic Reactions at the Ketone

The ketone group serves as a reactive site for nucleophilic additions, enabling functionalization for chiral materials.

Example Reaction :

Photoredox Catalytic Activity

The compound acts as a triplet photosensitizer, facilitating energy/electron transfer in catalytic cycles.

Key Features :

-

The trifluoromethyl group enhances intersystem crossing efficiency, improving photocatalytic performance compared to non-fluorinated analogs .

-

UV-vis absorption maxima are modulated by the sulfide/sulfone state (e.g., sulfone derivatives absorb at longer wavelengths) .

Comparative Reactivity with Other Thioxanthones

| Compound | Sulfide Oxidation Reactivity | Nucleophilic Ketone Reactivity | Photoredox Efficiency |

|---|---|---|---|

| Thioxanthen-9-one | Moderate | High | Moderate |

| 2-Isopropylthioxanthone | Low | Moderate | Low |

| This compound | High (due to -CF₃ stabilization) | High (electron-deficient ketone) | High |

Notes :

-

The -CF₃ group increases electrophilicity at the ketone, accelerating nucleophilic attacks .

-

Sulfur oxidation is more facile due to reduced electron density at the sulfide group .

Oxidation to Sulfone (Representative Procedure)

-

Dissolve this compound (1.0 equiv) in dichloromethane.

-

Add m-CPBA (1.2 equiv) at 0°C.

-

Stir at room temperature for 12 hours.

Nucleophilic Addition with Organolithium Reagents

Aplicaciones Científicas De Investigación

Photoredox Catalysis

2-(Trifluoromethyl)thioxanthen-9-one serves as an effective triplet photosensitizer in photoredox catalytic reactions. Its ability to facilitate various chemical transformations makes it invaluable in synthetic organic chemistry.

Case Study: Nickel-Catalyzed Aryl Esterification

A notable application involves its use in nickel-catalyzed aryl esterification reactions. The compound acts as a triplet photosensitizer, enabling the reaction to proceed under visible light conditions. This method has been shown to produce aryl esters efficiently, demonstrating the compound's utility in sustainable chemistry practices.

Key Findings :

- Yield of aryl esters was significantly improved using this compound as a photosensitizer.

- The reaction conditions were optimized to maximize efficiency and selectivity, showcasing the compound's versatility in synthetic applications .

Organic Light-Emitting Diodes (OLEDs)

The compound is also utilized as a building block in the development of OLED materials. Its fluorinated structure contributes to enhanced photophysical properties, making it suitable for applications in optoelectronic devices.

Case Study: Circularly Polarized OLEDs

Recent research has highlighted the synthesis of axially chiral thioxanthenes using this compound, which exhibit circularly polarized luminescence (CPL). These materials are crucial for developing advanced OLEDs with high external quantum efficiency.

Performance Metrics :

- Achieved a maximum external quantum efficiency of 20% .

- Demonstrated a dissymmetry factor of 3.0 × 10 , indicating strong CPL performance .

Drug Discovery

In the realm of pharmaceutical chemistry, this compound is being explored for its potential as a pharmacological agent due to its structural resemblance to known therapeutic compounds.

Potential Applications:

- Anticancer Agents : Research is ongoing into its ability to interact with biological targets involved in cancer progression.

- Neuropharmacology : The compound's interactions with neurotransmitter systems are under investigation for potential neuroprotective effects.

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)thioxanthen-9-one involves its role as a photosensitizer in photoredox catalytic reactions. The compound absorbs light and undergoes a photochemical reaction, generating reactive intermediates that facilitate various chemical transformations . The ketone group is particularly reactive, allowing for nucleophilic functionalization .

Comparación Con Compuestos Similares

Thioxanthen-9-one (Parent Compound)

The unsubstituted thioxanthen-9-one serves as a baseline for comparison. It is widely used as a photocatalyst in visible-light-mediated reactions, such as [2+2] cycloadditions . Key differences include:

- Electronic Effects : The absence of the electron-withdrawing -CF₃ group in the parent compound results in lower electrophilicity at the ketone, reducing reactivity in nucleophilic additions compared to the trifluoromethyl derivative .

- The -CF₃ group likely increases Eₜ, enhancing excited-state lifetimes for catalytic efficiency .

- Solubility : Thioxanthen-9-one exhibits moderate solubility in organic solvents, whereas the hydrophobic -CF₃ group in the derivative may reduce solubility, impacting reaction conditions .

2-Chlorothioxanthenone

Key contrasts include:

- Electron-Withdrawing Strength : -CF₃ is more electronegative than -Cl, leading to stronger electron withdrawal. This enhances the ketone’s electrophilicity, making 2-(Trifluoromethyl)thioxanthen-9-one more reactive in nucleophilic reactions .

- Applications : Chlorinated derivatives are often used in pharmaceuticals (e.g., antipsychotics), while the -CF₃ derivative is prioritized in materials science due to its luminescent properties .

2-Isopropylthioxanthen-9-one

This derivative features a bulky, electron-donating isopropyl group:

- Steric Effects : The isopropyl group hinders access to the ketone, reducing reactivity in catalytic cycles compared to the -CF₃ derivative .

- Photophysical Properties : Electron-donating groups like isopropyl lower triplet energy, making this compound superior in photocatalysis requiring high Eₜ .

Comparison with Phenothiazine Derivatives

Phenothiazines (e.g., fluphenazine) share a sulfur-containing heterocycle but lack the ketone group:

- Antioxidant Activity: Phenothiazines exhibit radical-scavenging properties due to N–H bonds, whereas this compound’s -CF₃ group enhances stability in oxidative environments .

Performance in Photoredox Catalysis

This compound outperforms similar compounds in specific applications:

- Nickel-Catalyzed P(O)-C Coupling : The -CF₃ group improves electron-transfer efficiency, enabling moderate-to-excellent yields in arylphosphonate synthesis under visible light .

- OLEDs: Axially chiral derivatives of this compound exhibit a dissymmetry factor of 3.0×10⁻³ and external quantum efficiency of 20.0%, surpassing non-fluorinated analogs .

Actividad Biológica

2-(Trifluoromethyl)thioxanthen-9-one (CAS No. 1693-28-3) is a fluorinated heterocyclic compound that has garnered attention for its diverse biological activities and applications in photoredox catalysis and organic electronics. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Molecular Formula: CHFOS

Molecular Weight: 280.26 g/mol

Appearance: White powder

Melting Point: 147 °C – 151 °C

The biological activity of this compound can be attributed to several key mechanisms:

- Photosensitization: The compound acts as a triplet photosensitizer in photoredox reactions, facilitating processes such as cycloaddition and nickel-catalyzed aryl esterification. This property is significant in synthetic organic chemistry and materials science, particularly in the development of organic light-emitting diodes (OLEDs) .

- Nucleophilic Reactivity: The ketone functional group in this compound is prone to nucleophilic attack, allowing for molecular functionalization. This reactivity is exploited in synthesizing axially chiral thioxanthenes, which exhibit unique optical properties .

Antitumor Activity

Research has indicated that derivatives of thioxanthenone compounds exhibit antitumor properties. A study employing comparative molecular field analysis (CoMFA) demonstrated that specific thioxanthenones could inhibit the growth of pancreatic ductal adenocarcinoma (Panc03) tumors in mice. The study correlated molecular structure with biological activity, suggesting that modifications in steric and electrostatic fields significantly impact efficacy .

Applications in Research and Industry

The unique properties of this compound make it a valuable building block in various applications:

- Photoredox Catalysis:

- Organic Electronics:

- Drug Discovery:

Data Table: Summary of Biological Activity Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Zhu et al., 2019 | Photoredox Catalysis | Demonstrated effective triplet sensitization for cycloaddition reactions |

| Casper et al., 2021 | Optical Properties | Exhibited circularly polarized luminescence with high quantum efficiency |

| Comparative Study (2023) | Antitumor Activity | Showed significant inhibition of Panc03 tumor growth correlated with molecular structure |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(Trifluoromethyl)thioxanthen-9-one, and how do they influence experimental design?

- Answer : The compound (CAS 1693-28-3) has a molecular weight of 280.26 g/mol, melting point of 147–151°C, and density of 1.433 g/cm³ . These properties dictate solvent selection (e.g., high-boiling solvents for reactions near its melting point) and storage conditions (dry, inert atmosphere to prevent degradation). Its low solubility in polar solvents suggests the use of DMF or DCM for dissolution in synthetic workflows .

Q. What methods are recommended for confirming the structural identity of this compound?

- Answer : Single-crystal X-ray diffraction (employing SHELX programs for refinement ) and spectroscopic techniques (e.g., NMR for trifluoromethyl group characterization) are critical. Mass spectrometry (ESI or EI-MS) can validate molecular weight, while FT-IR confirms the carbonyl (C=O) and thioxanthene backbone .

Q. How should researchers handle this compound safely in the laboratory?

- Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Waste should be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal, as the compound’s sulfone derivatives may form hazardous byproducts .

Q. What synthetic routes are documented for this compound?

- Answer : While direct synthesis details are sparse, analogous thioxanthen-9-one derivatives are synthesized via Friedel-Crafts acylation or Ullmann coupling. For example, halogenated precursors (e.g., 2-bromo-thioxanthen-9-one) can undergo trifluoromethylation using CuCF or photoredox methods .

Advanced Research Questions

Q. How does this compound perform as a photocatalyst in cross-coupling reactions?

- Answer : In nickel-catalyzed P(O)-C(sp) coupling, the compound acts as a photoredox catalyst under visible light, enabling arylphosphonate synthesis with yields up to 92%. Key parameters include a dual catalytic system (Ni/thioxanthen-9-one), degassed solvents, and irradiation at 450 nm .

Q. What computational approaches are used to model the antitumor activity of thioxanthen-9-one derivatives?

- Answer : Comparative Molecular Field Analysis (CoMFA) and semiempirical PM3/MNDO methods correlate steric/electrostatic fields with antitumor efficacy against pancreatic adenocarcinoma. For example, substituent hydrophobicity (log P) and HOMO/LUMO gaps are critical predictors .

Q. How does the trifluoromethyl group impact the compound’s reactivity in oxidation studies?

- Answer : The electron-withdrawing CF group stabilizes the thioxanthen-9-one radical intermediate during superoxide anion (O) oxidation, favoring sulfoxide/sulfone formation over complete degradation. No CO generation is observed, unlike unsubstituted analogs .

Q. Can Mobile Order theory predict the solubility of this compound in organic solvents?

- Answer : While Mobile Order theory predicts thioxanthen-9-one solubility with ~45% accuracy, extrapolation to the CF-substituted derivative requires adjusting for polarity and steric effects. Experimental validation in esters (e.g., ethyl acetate) or ethers (THF) is advised .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.